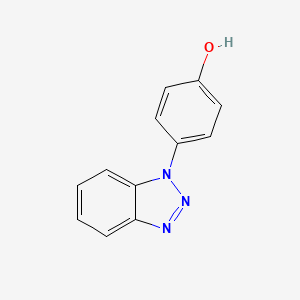
4-(Benzotriazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzotriazol-1-yl)phenol: is a chemical compound that features a benzotriazole moiety attached to a phenol group Benzotriazole derivatives are known for their stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzotriazol-1-yl)phenol typically involves the reaction of benzotriazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of benzotriazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzotriazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzotriazole moiety can be reduced under specific conditions to form different reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Wissenschaftliche Forschungsanwendungen
4-(Benzotriazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 4-(Benzotriazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Comparison: 4-(Benzotriazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other benzotriazole derivatives, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
4-(benzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H9N3O/c16-10-7-5-9(6-8-10)15-12-4-2-1-3-11(12)13-14-15/h1-8,16H |
InChI-Schlüssel |
OGTQJMALTRZWID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


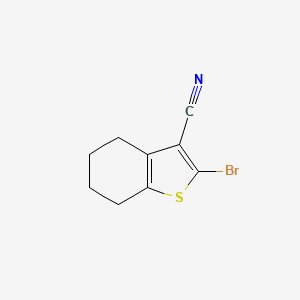
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)


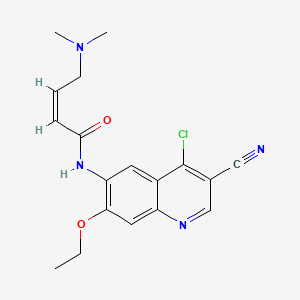

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
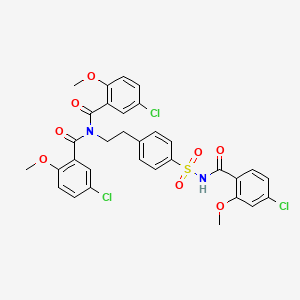
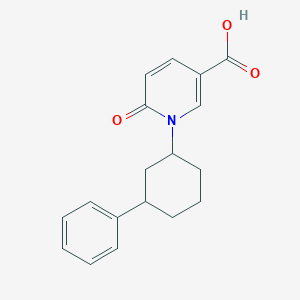
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
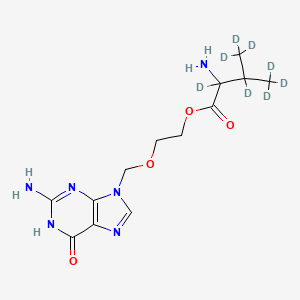
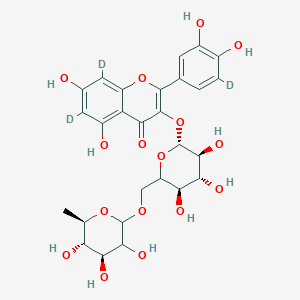
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
